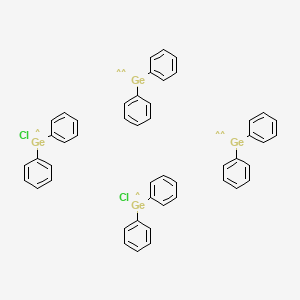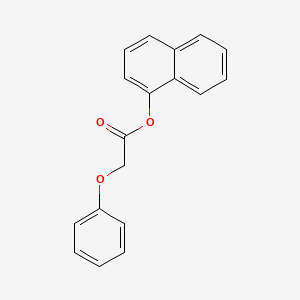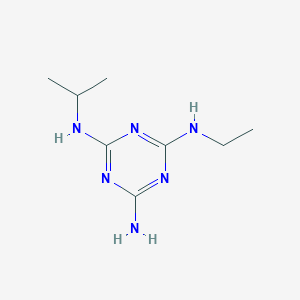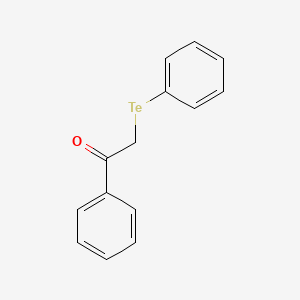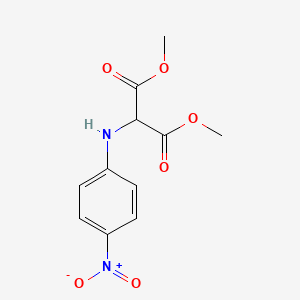![molecular formula C18H20Br2O2 B14307923 1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] CAS No. 112666-86-1](/img/structure/B14307923.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] is an organic compound with a complex structure It consists of a butane backbone with two benzene rings attached via oxygen atoms and bromomethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] typically involves the reaction of 1,4-dibromobutane with 2-hydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
科学的研究の応用
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] has several applications in scientific research:
作用機序
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in synthesis and material science .
類似化合物との比較
1,4-Dibromobutane: A simpler compound with two bromine atoms attached to a butane backbone.
2-Hydroxybenzyl Bromide: A compound with a hydroxyl group and a bromomethyl group attached to a benzene ring.
1,1’-[Ethane-1,2-diylbis(oxy)]bis[2-(bromomethyl)benzene]: A similar compound with an ethane backbone instead of butane.
Uniqueness: 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] is unique due to its specific structure, which provides distinct reactivity and potential for diverse applications. The presence of both bromomethyl and oxy groups attached to a butane backbone allows for versatile chemical modifications and functionalizations .
特性
CAS番号 |
112666-86-1 |
|---|---|
分子式 |
C18H20Br2O2 |
分子量 |
428.2 g/mol |
IUPAC名 |
1-(bromomethyl)-2-[4-[2-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-7-1-3-9-17(15)21-11-5-6-12-22-18-10-4-2-8-16(18)14-20/h1-4,7-10H,5-6,11-14H2 |
InChIキー |
XSMRNKJYFIOVNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CBr)OCCCCOC2=CC=CC=C2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


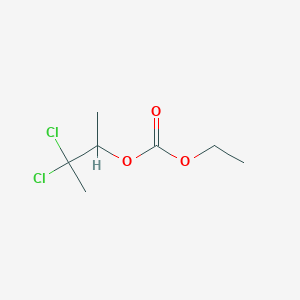
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
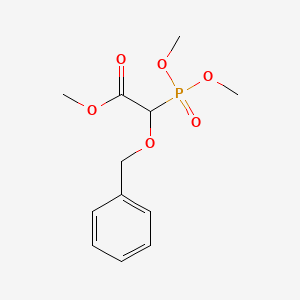
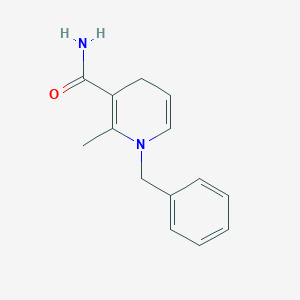

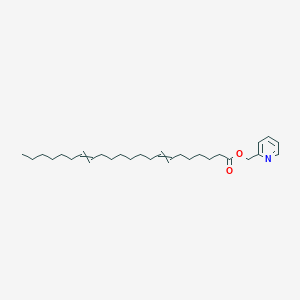
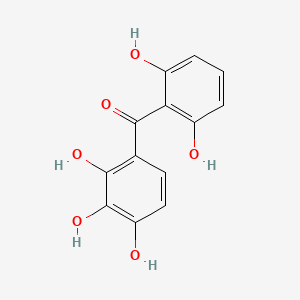
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)

